molecular formula C44H67NaO13 B13394560 Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate

Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate

Cat. No.: B13394560
M. Wt: 827.0 g/mol
InChI Key: BYHIFOCTDVNQQT-UHFFFAOYSA-M
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Description

The compound “Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2’R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and spirocyclic structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods may include:

    Aldol Reactions: To form carbon-carbon bonds.

    Hydroxylation: To introduce hydroxyl groups.

    Spirocyclization: To form the spirocyclic structures.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: To form ketones or carboxylic acids.

    Reduction: To convert ketones to alcohols.

    Substitution: To replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC or KMnO4.

    Reducing Agents: Such as NaBH4 or LiAlH4.

    Substitution Reagents: Such as halides or tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols.

    Substitution: May yield halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its unique structure.

    Industry: In the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: To inhibit or activate enzyme activity.

    Modulation of Signaling Pathways: To influence cellular processes.

Properties

Molecular Formula

C44H67NaO13

Molecular Weight

827.0 g/mol

IUPAC Name

sodium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate

InChI

InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1

InChI Key

BYHIFOCTDVNQQT-UHFFFAOYSA-M

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+]

Origin of Product

United States

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